

In Vitro Metabolism of Levomethadyl Acetate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Levomethadyl acetate hydrochloride

Cat. No.: B1675122

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Abstract

Levomethadyl acetate hydrochloride (LAAM), a synthetic opioid agonist, undergoes extensive in vitro metabolism, primarily through sequential N-demethylation, leading to the formation of pharmacologically active metabolites. This technical guide provides an in-depth overview of the in vitro metabolism of LAAM, focusing on the core metabolic pathways, the principal enzymes involved, and detailed experimental protocols for their investigation. Quantitative kinetic data from published studies are summarized to facilitate comparative analysis. Furthermore, this guide presents visual representations of the metabolic pathways and experimental workflows using the DOT language for Graphviz, offering a clear and structured resource for researchers in the field of drug metabolism and development.

Introduction

Levomethadyl acetate (LAAM) is a long-acting synthetic opioid that has been used in the management of opioid dependence. Its therapeutic effect is significantly influenced by its biotransformation into active metabolites. Understanding the in vitro metabolism of LAAM is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. The primary metabolic route involves two successive N-demethylation steps, converting LAAM to nor-levomethadyl acetate (nor-LAAM) and subsequently to dinor-levomethadyl acetate (dinor-LAAM). Both of these metabolites are pharmacologically active,

contributing to the extended duration of action of the parent drug. A minor pathway involving deacetylation has also been reported.

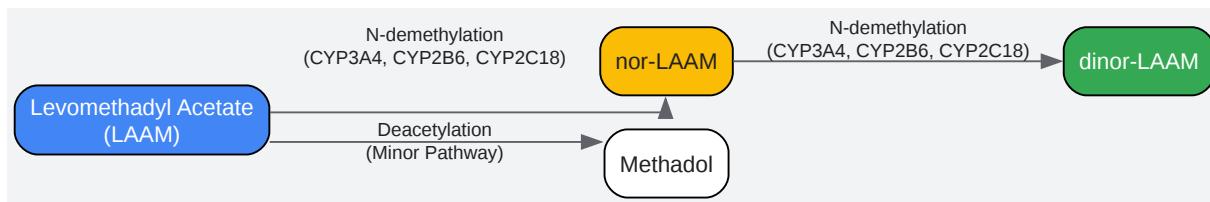
This guide synthesizes the current knowledge on the in vitro metabolism of LAAM, with a focus on studies utilizing human liver microsomes and recombinant cytochrome P450 enzymes.

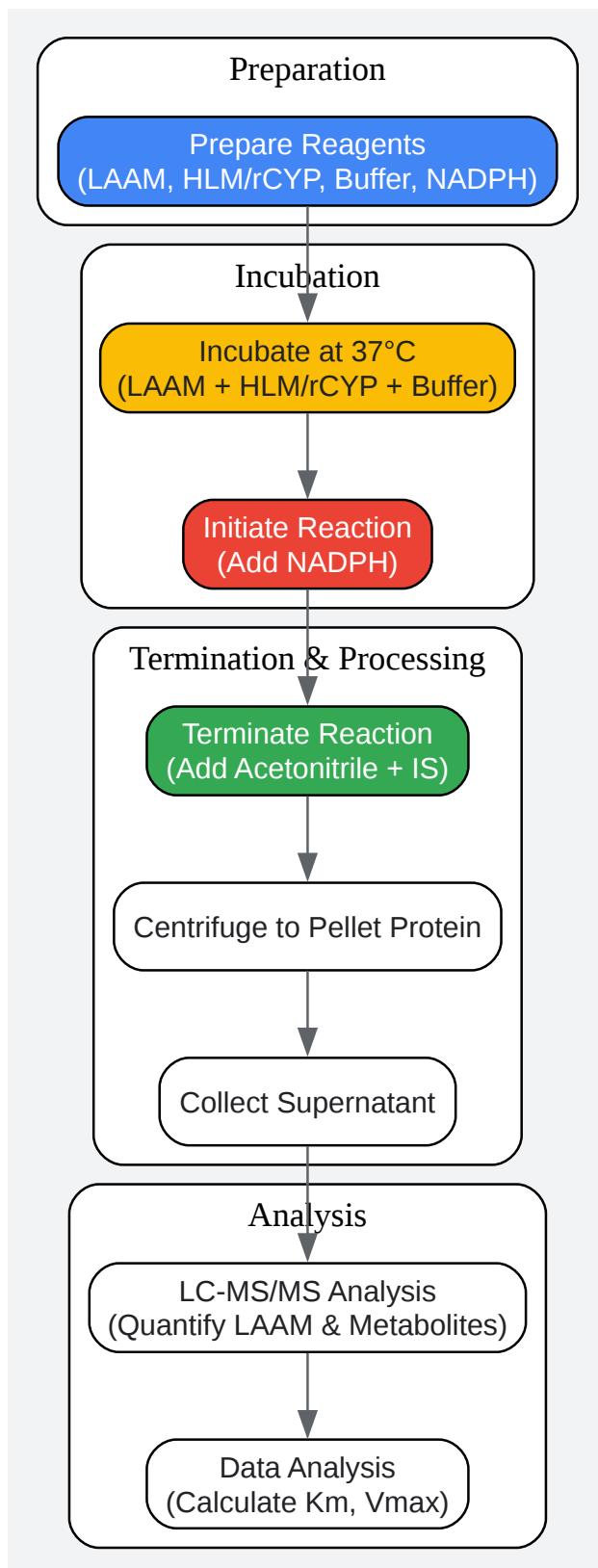
Metabolic Pathways

The in vitro metabolism of **Levomethadyl acetate hydrochloride** is characterized by two main pathways:

- Primary Pathway: N-demethylation This is the major metabolic route for LAAM. It occurs in a stepwise manner, catalyzed predominantly by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoform involved. Other isoforms, including CYP2B6 and CYP2C18, have also been shown to contribute to a lesser extent. The process involves the removal of a methyl group from the tertiary amine of LAAM to form nor-LAAM, followed by the removal of a second methyl group from nor-LAAM to yield dinor-LAAM. Both nor-LAAM and dinor-LAAM are potent opioid agonists.
- Minor Pathway: Deacetylation LAAM can also undergo deacetylation to form methadol. This pathway is considered minor compared to N-demethylation. The specific enzymes responsible for this reaction in human tissues have not been extensively characterized in the available literature.

Metabolic Pathway Diagram





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